5-Isopropoxypyridine-2-sulfonyl chloride 5-Isopropoxypyridine-2-sulfonyl chloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC20503890
InChI: InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-4-8(10-5-7)14(9,11)12/h3-6H,1-2H3
SMILES:
Molecular Formula: C8H10ClNO3S
Molecular Weight: 235.69 g/mol

5-Isopropoxypyridine-2-sulfonyl chloride

CAS No.:

Cat. No.: VC20503890

Molecular Formula: C8H10ClNO3S

Molecular Weight: 235.69 g/mol

* For research use only. Not for human or veterinary use.

5-Isopropoxypyridine-2-sulfonyl chloride -

Specification

Molecular Formula C8H10ClNO3S
Molecular Weight 235.69 g/mol
IUPAC Name 5-propan-2-yloxypyridine-2-sulfonyl chloride
Standard InChI InChI=1S/C8H10ClNO3S/c1-6(2)13-7-3-4-8(10-5-7)14(9,11)12/h3-6H,1-2H3
Standard InChI Key REYKXDAPRKRGIR-UHFFFAOYSA-N
Canonical SMILES CC(C)OC1=CN=C(C=C1)S(=O)(=O)Cl

Introduction

Chemical Identity and Structural Properties

5-Isopropoxypyridine-2-sulfonyl chloride belongs to the class of heteroaromatic sulfonyl chlorides, characterized by a pyridine ring substituted with an isopropoxy group at the 5-position and a sulfonyl chloride moiety at the 2-position. Its molecular formula is theorized as C8H10ClNO3S\text{C}_8\text{H}_{10}\text{ClNO}_3\text{S}, with a molecular weight of approximately 235.69 g/mol. The isopropoxy group (OCH(CH3)2-\text{OCH}(\text{CH}_3)_2) enhances steric bulk and lipophilicity compared to simpler pyridine sulfonyl chlorides, potentially influencing its reactivity in nucleophilic substitution reactions .

Table 1: Comparative Properties of Pyridine Sulfonyl Chloride Derivatives

Compound NameCAS NumberMolecular FormulaMolecular Weight (g/mol)Key Substituents
Pyridine-2-sulfonyl chloride66715-65-9C₅H₄ClNO₂S177.61None
5-Bromo-pyridine-2-sulfonyl chloride24367-66-6C₅H₃BrClNO₂S256.51Bromine at 5-position
5-Isopropyl-pyridine-2-sulfonyl chloride180031-03-2C₈H₁₀ClNO₂S219.69Isopropyl at 5-position
5-Isopropoxypyridine-2-sulfonyl chlorideNot availableC₈H₁₀ClNO₃S235.69Isopropoxy at 5-position

The electronic effects of the isopropoxy group may modulate the electrophilicity of the sulfonyl chloride group, altering its reactivity in comparison to unsubstituted or halogenated analogs .

Synthesis and Reaction Mechanisms

Synthetic Routes

While no explicit synthesis of 5-isopropoxypyridine-2-sulfonyl chloride is documented, its production can be inferred from methods used for analogous compounds:

  • Sulfonation and Chlorination:

    • Pyridine derivatives are first sulfonated at the 2-position using sulfuric acid or sulfur trioxide, followed by chlorination with reagents like phosphorus pentachloride (PCl5\text{PCl}_5) or thionyl chloride (SOCl2\text{SOCl}_2) . For 5-isopropoxypyridine, this would require prior introduction of the isopropoxy group via nucleophilic aromatic substitution or Ullmann coupling.

    • Example: A modified procedure from Patent WO2016204096A1 involves reacting pyridine-3-sulfonic acid with PCl5\text{PCl}_5 under controlled conditions to minimize byproducts. Adapting this to 5-isopropoxypyridine-2-sulfonic acid could yield the target compound.

  • Direct Functionalization:

    • Sodium sulfinates (e.g., sodium 2-pyridinesulfinate) react with N\text{N}-chlorosuccinimide (NCS) in dichloromethane to generate sulfonyl chlorides . Applying this to a pre-functionalized 5-isopropoxypyridine sulfinate precursor may offer a streamlined pathway.

Optimization Challenges

  • Byproduct Formation: Excessive chlorinating agents (e.g., PCl5\text{PCl}_5) can lead to undesired substitutions, such as chloro-group incorporation at the pyridine ring’s 5-position, as observed in pyridine-3-sulfonyl chloride synthesis .

  • Purification: Reverse-phase HPLC or fractional distillation under reduced pressure is critical for isolating high-purity product, given the compound’s sensitivity to hydrolysis .

Applications in Industrial and Research Contexts

Pharmaceutical Intermediate

Sulfonyl chlorides are pivotal in constructing sulfonamide-based drugs. For example:

  • Pyridine-2-sulfonyl chloride derivatives serve as intermediates in antitumor and antibacterial agents . The isopropoxy group in 5-isopropoxypyridine-2-sulfonyl chloride could enhance membrane permeability or target binding in protease inhibitors.

  • Case Study: A patent describes chloropyridine sulfonyl chlorides as precursors to herbicides. The isopropoxy variant may similarly contribute to agrochemicals with improved environmental stability.

Material Science

  • Sulfonyl chlorides participate in polymerization reactions, forming sulfonated polymers for ion-exchange membranes or coatings . The bulkier isopropoxy group might reduce crystallinity, enhancing material flexibility.

Table 2: Industrial Applications of Pyridine Sulfonyl Chlorides

Application SectorFunctionExample Derivatives
PharmaceuticalsSulfonamide drug synthesisAnti-inflammatory agents
AgrochemicalsHerbicide/pesticide intermediatesChloropyridine sulfonyl chlorides
PolymersMonomers for sulfonated polymersSpecialty adhesives

Future Directions and Research Gaps

  • Synthetic Methodology: Developing catalytic, asymmetric routes to 5-isopropoxypyridine-2-sulfonyl chloride could enable access to enantiomerically pure sulfonamides for chiral drug synthesis.

  • Biological Profiling: Computational studies (e.g., molecular docking) may predict its efficacy in targeting enzymes like carbonic anhydrase or HIV protease.

  • Green Chemistry: Exploring solvent-free chlorination or biocatalytic sulfonation could reduce environmental impact .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator